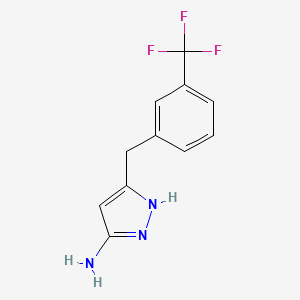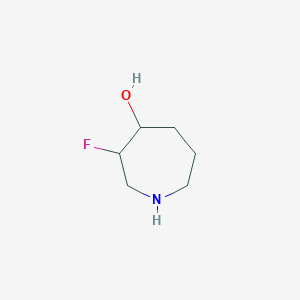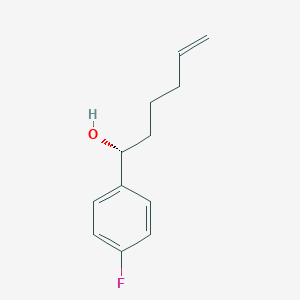
(R)-1-(4-Fluorophenyl)hex-5-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(4-Fluorophenyl)hex-5-EN-1-OL is an organic compound characterized by the presence of a fluorophenyl group attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable hexenol precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared and reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction conditions, often using reagents like lithium aluminum hydride, to yield ®-1-(4-Fluorophenyl)hex-5-EN-1-OL.
Industrial Production Methods: In an industrial setting, the production of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL may involve large-scale Grignard reactions followed by efficient purification techniques, such as distillation or chromatography, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: ®-1-(4-Fluorophenyl)hex-5-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reagents like sodium borohydride or hydrogenation catalysts.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogenation catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
®-1-(4-Fluorophenyl)hex-5-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-(4-Fluorophenyl)hex-5-EN-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The exact pathways depend on the specific application and biological context, but may include signaling pathways related to inflammation, pain, or cellular metabolism.
Comparación Con Compuestos Similares
®-1-(4-Chlorophenyl)hex-5-EN-1-OL: Similar structure with a chlorine atom instead of fluorine.
®-1-(4-Bromophenyl)hex-5-EN-1-OL: Similar structure with a bromine atom instead of fluorine.
®-1-(4-Methylphenyl)hex-5-EN-1-OL: Similar structure with a methyl group instead of fluorine.
Uniqueness: ®-1-(4-Fluorophenyl)hex-5-EN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
(1R)-1-(4-fluorophenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9,12,14H,1,3-5H2/t12-/m1/s1 |
Clave InChI |
ZJHVYBAXASUXFQ-GFCCVEGCSA-N |
SMILES isomérico |
C=CCCC[C@H](C1=CC=C(C=C1)F)O |
SMILES canónico |
C=CCCCC(C1=CC=C(C=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)
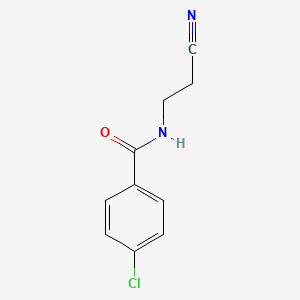
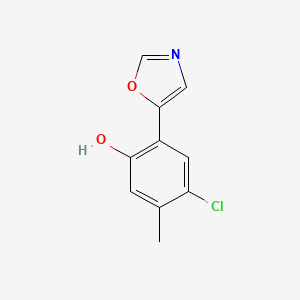
![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)

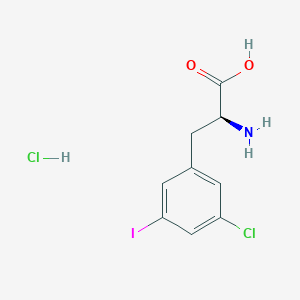
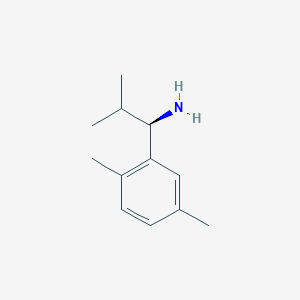
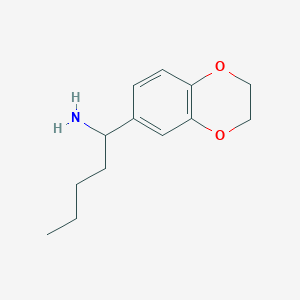
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)
![6-Chlorobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13041344.png)
